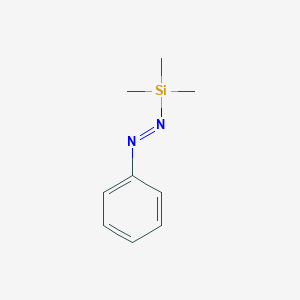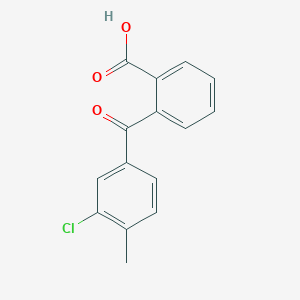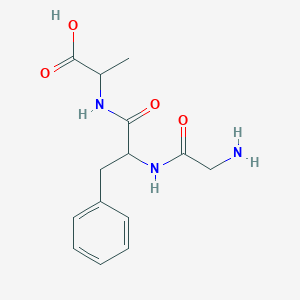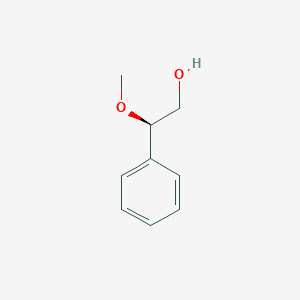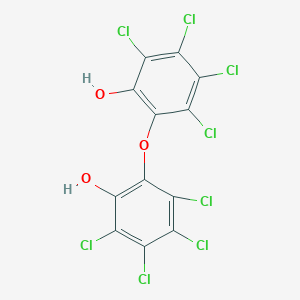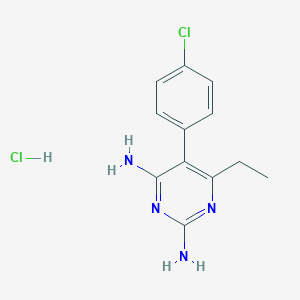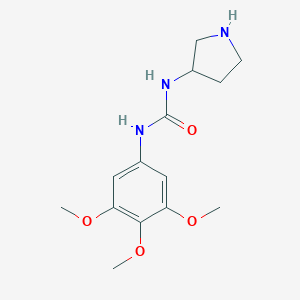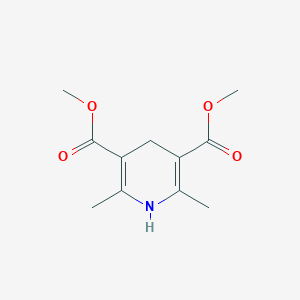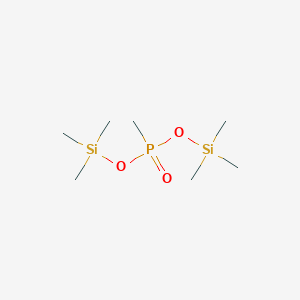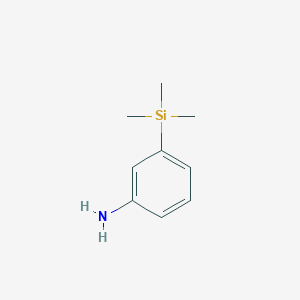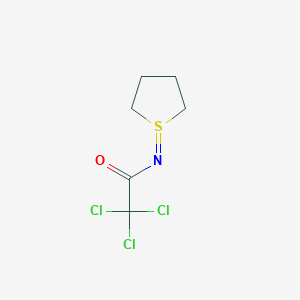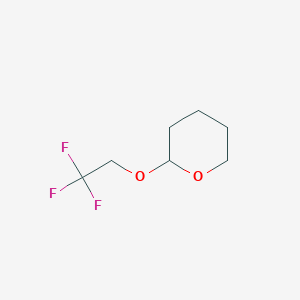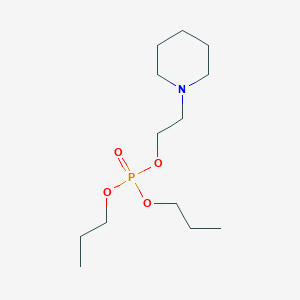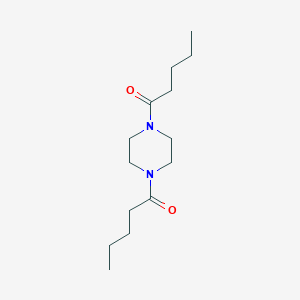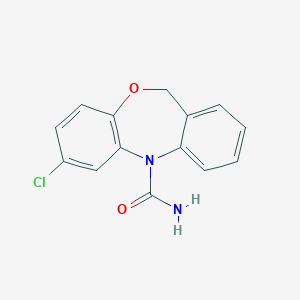
7-Chlorodibenz(b,e)(1,4)oxazepine-5(11H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chlorodibenz(b,e)(1,4)oxazepine-5(11H)-carboxamide, also known as clozapine, is a tricyclic dibenzodiazepine derivative that has been widely used as an atypical antipsychotic drug. It was first synthesized in 1958 by Wander AG, a Swiss pharmaceutical company, and was later approved by the U.S. Food and Drug Administration (FDA) in 1989 for the treatment of schizophrenia.
Mechanism Of Action
Clozapine acts as an antagonist at various neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors. It has a high affinity for dopamine D4 receptors, which are thought to be involved in the pathophysiology of schizophrenia. By blocking these receptors, 7-Chlorodibenz(b,e)(1,4)oxazepine-5(11H)-carboxamide is able to reduce the positive symptoms of schizophrenia such as hallucinations and delusions.
Biochemical And Physiological Effects
Clozapine has been shown to have a number of biochemical and physiological effects, including changes in neurotransmitter levels, alterations in gene expression, and modulation of immune function. It has also been associated with metabolic side effects such as weight gain and dyslipidemia.
Advantages And Limitations For Lab Experiments
One advantage of using 7-Chlorodibenz(b,e)(1,4)oxazepine-5(11H)-carboxamide in lab experiments is its high potency and specificity for dopamine D4 receptors. This allows researchers to selectively target these receptors and study their role in various physiological and pathological processes. However, one limitation is that 7-Chlorodibenz(b,e)(1,4)oxazepine-5(11H)-carboxamide has a relatively short half-life and may require multiple doses to maintain therapeutic levels in vivo.
Future Directions
There are several potential future directions for research on 7-Chlorodibenz(b,e)(1,4)oxazepine-5(11H)-carboxamide. One area of interest is the development of new analogs with improved pharmacokinetic properties and reduced side effects. Another area of focus is the identification of novel therapeutic targets for 7-Chlorodibenz(b,e)(1,4)oxazepine-5(11H)-carboxamide and related compounds. Additionally, there is growing interest in the use of 7-Chlorodibenz(b,e)(1,4)oxazepine-5(11H)-carboxamide as a tool for studying the role of dopamine D4 receptors in various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 7-Chlorodibenz(b,e)(1,4)oxazepine-5(11H)-carboxamide involves the reaction of 8-chloro-11H-benzo[b][1,4]oxazepine with 2-chloroacetamide in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified by recrystallization or chromatography. The yield of this synthesis method is typically around 50%.
Scientific Research Applications
Clozapine has been extensively studied for its therapeutic potential in various psychiatric disorders, including schizophrenia, bipolar disorder, and treatment-resistant depression. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
16802-77-0 |
|---|---|
Product Name |
7-Chlorodibenz(b,e)(1,4)oxazepine-5(11H)-carboxamide |
Molecular Formula |
C14H11ClN2O2 |
Molecular Weight |
274.7 g/mol |
IUPAC Name |
2-chloro-6H-benzo[c][1,5]benzoxazepine-11-carboxamide |
InChI |
InChI=1S/C14H11ClN2O2/c15-10-5-6-13-12(7-10)17(14(16)18)11-4-2-1-3-9(11)8-19-13/h1-7H,8H2,(H2,16,18) |
InChI Key |
QAAMRPKLZCOAAY-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2N(C3=C(O1)C=CC(=C3)Cl)C(=O)N |
Canonical SMILES |
C1C2=CC=CC=C2N(C3=C(O1)C=CC(=C3)Cl)C(=O)N |
Other CAS RN |
16802-77-0 |
synonyms |
7-chloro-5,11-dihydrodibenz(1,4)oxazepine-5-carboxamide SQ 10,996 SQ 10996 SQ-10,996 SQ-10996 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



